



Application Note: High-Resolution Mass Spectrometry of Amisulpride N-oxide

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Compound of Interest		
Compound Name:	Amisulpride N-oxide	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and characterization of **Amisulpride N-oxide**, a primary metabolite and degradation product of the atypical antipsychotic drug Amisulpride, using high-resolution mass spectrometry (HRMS). The methodology outlined here is crucial for drug metabolism studies, impurity profiling, and pharmacokinetic assessments. We present a comprehensive workflow, from sample preparation to data analysis, including a proposed fragmentation pathway for **Amisulpride N-oxide**. All quantitative data from relevant studies are summarized for easy reference, and key experimental procedures are detailed.

Introduction

Amisulpride is a selective dopamine D2/D3 receptor antagonist used in the treatment of schizophrenia.[1] While it undergoes minimal metabolism, the characterization of its metabolites, such as **Amisulpride N-oxide**, is essential for a complete understanding of its pharmacological profile and for regulatory purposes.[1][2] **Amisulpride N-oxide** can be formed through metabolic oxidation and is also a known photodegradation product.[2] High-resolution mass spectrometry offers the necessary sensitivity and mass accuracy to unambiguously identify and characterize such metabolites in complex biological matrices.



Experimental Protocols Sample Preparation

A robust and reproducible sample preparation is critical for accurate quantification. Two common methods are protein precipitation and liquid-liquid extraction.

a) Protein Precipitation (for plasma or serum samples):

This method is rapid and suitable for high-throughput analysis.

- To 50 μL of plasma or serum, add 100 μL of a precipitating solution (e.g., acetonitrile or a methanol-acetonitrile mixture) containing the internal standard (e.g., Amisulpride-d5 N-oxide).
- Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
- Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean vial for LC-HRMS analysis.
- b) Liquid-Liquid Extraction (for enhanced cleanup):

This method provides a cleaner extract, reducing matrix effects.

- To 100 μ L of plasma sample, add 100 μ L of the internal standard solution.
- Add 2.5 mL of an appropriate extraction solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexane).[3]
- Vortex for 20 minutes to ensure efficient extraction.[3]
- Centrifuge at 4000 rpm for 10 minutes.[3]
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[3]
- Reconstitute the residue in 100 μL of the mobile phase for injection.



Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Accurate mass measurements and fragmentation data are acquired using a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

a) Liquid Chromatography Conditions:

Parameter	Condition
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 μ m)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 μL

b) High-Resolution Mass Spectrometry Conditions:



Parameter	Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	120°C
Desolvation Gas	Nitrogen at 800 L/hr
Desolvation Temp.	350°C
Mass Range (Full Scan)	m/z 50-1000
MS/MS Fragmentation	Collision-Induced Dissociation (CID)
Collision Energy	Ramped from 10-40 eV

Data Presentation Accurate Mass Measurement

The high-resolution mass spectrometer allows for the precise determination of the molecular formula of the analyte.

Compound	Molecular Formula	Calculated Monoisotopic Mass (Da)	Observed m/z [M+H]+	Mass Accuracy (ppm)
Amisulpride	C17H27N3O4S	369.1722	370.1795	< 5
Amisulpride N- oxide	C17H27N3O5S	385.1671	386.1744	< 5

Table 1: Accurate mass data for Amisulpride and Amisulpride N-oxide.

Quantitative Method Validation Parameters for Amisulpride

The following table summarizes typical validation parameters for the quantification of Amisulpride in human plasma using LC-MS/MS. These parameters can serve as a benchmark



for developing a quantitative assay for Amisulpride N-oxide.

Validation Parameter	Typical Performance	Reference
Linearity Range	2.0–2500.0 ng/mL	[3]
Correlation Coefficient (r²)	≥ 0.998	[3]
Intra-day Precision (%CV)	0.9 to 1.7%	[3]
Inter-day Precision (%CV)	1.5 to 2.8%	[3]
Intra-day Accuracy	98.3 to 101.5%	[3]
Inter-day Accuracy	96.0 to 101.0%	[3]
Recovery	~74%	[3]
Lower Limit of Quantification (LLOQ)	1-5 μg/L	[4]

Table 2: Summary of quantitative data for Amisulpride analysis.

Visualization of Workflows and Pathways Experimental Workflow

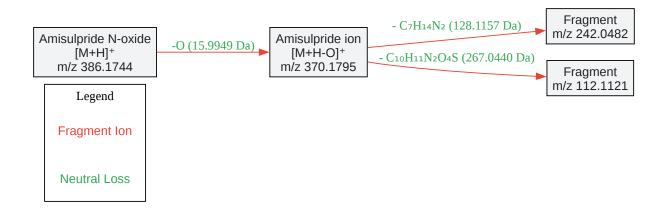
The overall process from sample collection to data analysis is depicted in the following workflow diagram.

Experimental workflow for **Amisulpride N-oxide** analysis.

Proposed Fragmentation Pathway of Amisulpride Noxide

The fragmentation of **Amisulpride N-oxide** in the positive ion mode is initiated by protonation, followed by characteristic cleavages. A key fragmentation is the neutral loss of an oxygen atom from the N-oxide moiety, a common fragmentation pathway for N-oxides.[5] The resulting ion then follows the fragmentation pattern of Amisulpride.





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Proposed fragmentation of Amisulpride N-oxide.

Conclusion

This application note provides a comprehensive guide for the high-resolution mass spectrometric analysis of **Amisulpride N-oxide**. The detailed protocols for sample preparation and LC-HRMS analysis, along with the summarized quantitative data and proposed fragmentation pathway, offer a solid foundation for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. The use of HRMS is indispensable for the confident identification and structural elucidation of metabolites like **Amisulpride N-oxide**, ensuring data integrity in drug development and research.

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